actA protein - 144430-05-7

actA protein

Catalog Number: EVT-1521127
CAS Number: 144430-05-7
Molecular Formula: C14H17N3O.C4H6O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

ActA is exclusively found in Listeria monocytogenes, a Gram-positive bacterium that can cause severe infections, particularly in immunocompromised individuals, pregnant women, and newborns. The gene encoding ActA is located on the bacterial chromosome and is expressed during intracellular growth.

Classification

ActA belongs to a class of proteins known as actin-nucleating proteins. These proteins are characterized by their ability to promote the polymerization of actin filaments, which are essential components of the cytoskeleton in eukaryotic cells. ActA is classified as a virulence factor due to its role in enhancing the pathogenicity of Listeria monocytogenes.

Synthesis Analysis

Methods

The synthesis of ActA protein can be studied using various methods, including:

  • In vitro translation systems: These systems utilize cell-free extracts to produce proteins without the need for living cells. For example, reticulocyte lysates or wheat germ extracts can be employed to synthesize ActA when provided with appropriate mRNA templates .
  • Cell culture systems: Eukaryotic cell lines can be infected with Listeria monocytogenes to study the expression and function of ActA during infection.

Technical Details

The translation of ActA involves ribosomes synthesizing the polypeptide chain based on the sequence encoded by its mRNA. The efficiency and fidelity of translation can be influenced by various factors such as ribosome availability, tRNA charging, and environmental conditions . Additionally, methods such as quantitative mass spectrometry can be used to analyze protein synthesis rates and modifications .

Molecular Structure Analysis

Structure

The structure of ActA has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. ActA contains several domains that interact with actin and facilitate its polymerization. The protein features an N-terminal domain that is essential for nucleation activity and a C-terminal domain that interacts with host cell machinery.

Data

Structural studies reveal that ActA forms a complex with actin monomers, promoting their assembly into filaments. The specific interactions between ActA and actin are crucial for its function as an actin nucleator.

Chemical Reactions Analysis

Reactions

ActA catalyzes the polymerization of actin through a series of chemical reactions:

  1. Binding: ActA binds to monomeric actin (G-actin).
  2. Nucleation: This binding promotes the formation of oligomeric complexes that serve as nuclei for filament growth.
  3. Elongation: Additional G-actin monomers are added to these nuclei, resulting in filament elongation.

Technical Details

The kinetics of actin polymerization facilitated by ActA can be analyzed using fluorescence microscopy or pyrene-actin assays, which allow researchers to quantify filament formation over time.

Mechanism of Action

Process

The mechanism by which ActA promotes actin polymerization involves several steps:

  1. Recruitment: ActA recruits G-actin to the bacterial surface.
  2. Nucleation: It facilitates the formation of short actin filaments.
  3. Propulsion: The rapid elongation of these filaments pushes the bacterium forward within the host cell cytoplasm.

Data

Studies show that mutations in ActA can significantly impair its ability to promote actin polymerization, highlighting its essential role in bacterial motility .

Physical and Chemical Properties Analysis

Physical Properties

ActA is a soluble protein under physiological conditions and exhibits stability across a range of pH levels. Its molecular weight is approximately 60 kDa.

Chemical Properties

ActA interacts specifically with G-actin through non-covalent bonds, including hydrogen bonds and hydrophobic interactions. The protein's activity can be modulated by factors such as ionic strength and temperature.

Relevant Data or Analyses

Biophysical techniques like circular dichroism spectroscopy have been employed to study the secondary structure of ActA, revealing an abundance of alpha-helices typical for proteins involved in cytoskeletal interactions .

Applications

Scientific Uses

ActA has significant implications in microbiology and cell biology research:

  • Pathogenesis Studies: Understanding how ActA facilitates Listeria motility aids in elucidating mechanisms of bacterial pathogenesis.
  • Vaccine Development: Insights into ActA's function may inform vaccine strategies against listeriosis.
  • Biotechnology: The principles of actin polymerization mediated by ActA are being explored for applications in drug delivery systems and tissue engineering.

Research on ActA continues to provide valuable information about host-pathogen interactions and cellular dynamics, making it a focal point for scientific inquiry into infectious diseases caused by Listeria monocytogenes.

Molecular Characterization of actA Protein

Genomic Organization and Gene Expression Regulation

The actA gene is situated within the Listeria pathogenicity island 1 (LIPI-1), a 9.6 kb chromosomal region essential for virulence in Listeria monocytogenes. This gene is positioned downstream of the plcA (phospholipase C) and hly (listeriolysin O) genes, forming an operon-like structure under the control of the central transcriptional activator PrfA (Positive regulatory factor A). PrfA-dependent expression is activated upon bacterial entry into host cytosol, where environmental cues (e.g., glutathione depletion) trigger conformational changes in PrfA, enabling its binding to a palindromic sequence (PrfA-box: TTAACANNTGTTAA) upstream of the actA promoter [1] [9]. This regulatory mechanism ensures spatially and temporally restricted ActA production, coinciding with the transition from vacuolar escape to cytosolic replication and motility.

Primary Sequence Analysis and Domain Architecture

ActA is a 639-amino acid polypeptide (67 kDa) exhibiting a modular architecture with three functionally distinct regions. Its primary sequence features intrinsic disorder (≈40%) concentrated in the N-terminal and central regions, facilitating dynamic interactions with host proteins [6] [9].

Table 1: Domain Organization of Listeria monocytogenes ActA Protein

DomainResiduesKey Motifs/FeaturesFunctional Role
N-terminal Domain1-234Acidic stretches (E/D-rich); WH2-like motifs (85-104, 121-138); Arp2/3-binding site (144-170)Actin monomer binding; Arp2/3 complex activation
Central Repeat Region235-394Proline-rich repeats (PRRs: DFPPPPTDEEL; 4-5 copies); Long repeats (LRs; 3 copies)VASP/Mena recruitment; Profilin anchoring; Motility efficiency
C-terminal Domain595-639Hydrophobic transmembrane anchor (LLGASVILAAVFVF); LPXTG cell-wall anchor motif*Membrane tethering; Surface exposure

Note: LPXTG motif is cleaved by sortase A for covalent attachment to peptidoglycan [6] [9].

N-Terminal Actin-Binding and Arp2/3 Activation Domain

The N-terminus (residues 1-234) harbors two actin monomer-binding domains (residues 85-104 and 121-138) sharing homology with WASP Homology 2 (WH2) domains. These bind globular actin (G-actin) with submicromolar affinity (Kd ≈ 0.1-0.3 µM), delivering monomers to the Arp2/3 complex nucleation site. A critical acidic Arp2/3-binding motif (residues 144-170) binds directly to subunits p40, Arp2, and Arp3 (Kd ≈ 0.6 µM), competing with host nucleation-promoting factors (NPFs) like N-WASP. This domain alone is sufficient to stimulate actin nucleation rates equivalent to full-length ActA at saturation, achieving maximal Arp2/3-mediated actin assembly [3] [6].

Central Proline-Rich Repeats and Host Protein Recruitment

Four to five conserved Proline-Rich Repeats (PRRs; consensus DFPPPPTDEEL) serve as docking sites for Enabled/VASP homology (EVH1) domains of host proteins VASP (vasodilator-stimulated phosphoprotein) and Mena. Each PRR contributes additively to bacterial speed (≈2-3 µm/min per repeat), with deletion mutants showing ≈70% velocity reduction. VASP recruitment localizes profilin-actin complexes to the bacterial surface, enhancing actin polymerization efficiency. Interdigitated Long Repeats (LRs) independently increase the frequency of actin tail initiation, likely by stabilizing nascent filaments [6] [9].

C-Terminal Transmembrane Anchoring Domain

The C-terminus contains a hydrophobic transmembrane domain (TMD; residues 595-639) terminating in an LPXTG motif. This motif is cleaved by sortase A, covalently linking ActA to peptidoglycan and ensuring polarized surface distribution. The TMD adopts an α-helical conformation in membranes and shares topological similarities with eukaryotic tail-anchored (TA) proteins, though its insertion occurs co-translationally via the Sec pathway. Mutations disrupting hydrophobicity abolish membrane localization, impairing motility despite intact nucleation function [4] [10].

Structural Dynamics: From Unfolded State to Functional Conformations

ActA transitions from an intrinsically disordered cytosolic state to a structured membrane-bound form. Biochemical and biophysical analyses reveal:

  • Unfolded State: Soluble ActA (pre-membrane insertion) exhibits high conformational flexibility, with circular dichroism (CD) spectra showing minimal α-helical content (≈15%). This disorder facilitates interaction plasticity with multiple ligands (actin, Arp2/3, VASP) [2].
  • Membrane-Induced Folding: Upon anchoring, the C-terminal TMD adopts a stable α-helix (≈80% helicity). Molecular dynamics simulations suggest this stabilizes adjacent regions, promoting oligomerization.
  • Actin-Bound Conformations: WH2 domains transition from random coils to α-helices upon G-actin binding. Arp2/3 engagement induces further ordering of the acidic region, forming a β-strand that contacts Arp2/Arp3 subunits [3].
  • Functional Oligomerization: ActA dimerizes/oligomerizes on bacterial surfaces via N-terminal coiled-coil interactions (residues 40-60), evidenced by cross-linking studies. Oligomerization amplifies nucleation efficiency by clustering Arp2/3-activating sites, enabling branched network formation. Disruption (L57D mutation) reduces actin tail density by ≈50% [8].

Table 2: Structural Transitions of ActA and Functional Consequences

StateStructural FeaturesFunctional Outcome
Cytosolic (Unfolded)High disorder (40% coil); Low α-helix (15%)Facilitates ligand accessibility; Prevents premature complex assembly
Membrane-AnchoredC-terminal TMD α-helix (80% helicity); N-terminal partial foldingPolarized surface display; Oligomerization platform
Actin/Arp2/3-BoundWH2 domains: coil→helix; Arp2/3-binding region: coil→β-strandActin monomer delivery; Arp2/3 complex activation; Filament nucleation
Oligomeric (Surface)Coiled-coil dimerization (N-terminus)Clustered nucleation sites; Enhanced actin assembly efficiency

The structural plasticity of ActA underpins its dual role as a scaffold and catalyst: disordered regions provide adaptable interaction interfaces, while induced folding ensures precise spatiotemporal activation of actin assembly during infection [2] [3] [8].

Properties

CAS Number

144430-05-7

Product Name

actA protein

Molecular Formula

C14H17N3O.C4H6O4

Synonyms

actA protein

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